iodomethane;pyrazine-2-carboxamide

Description

Fundamental Chemical Significance of Pyrazine-2-carboxamide

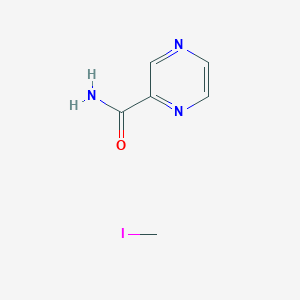

Pyrazine-2-carboxamide, also known as pyrazinamide (B1679903), is a heterocyclic aromatic organic compound. sigmaaldrich.combldpharm.com Its structure consists of a pyrazine (B50134) ring substituted with a carboxamide group. The pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This arrangement makes the ring electron-deficient and influences its chemical reactivity.

The primary significance of pyrazine-2-carboxamide in chemical research stems from its role as a key building block in the synthesis of more complex molecules. The presence of multiple nitrogen atoms and the carboxamide functional group offers several sites for chemical modification, allowing for the construction of a diverse range of derivatives. mdpi.com Its active metabolite, pyrazinoic acid, is a critical component in the study of certain biological pathways. nih.gov The planarity of the molecule and its ability to form hydrogen bonds are key aspects of its molecular interactions. iucr.orgnih.gov Research has explored the synthesis of various substituted pyrazine-2-carboxamide derivatives to investigate their biological and chemical properties. mdpi.com

Table 1: Physicochemical Properties of Pyrazine-2-carboxamide

| Property | Value |

| IUPAC Name | pyrazine-2-carboxamide |

| Synonyms | Pyrazinamide |

| CAS Number | 98-96-4 |

| Molecular Formula | C₅H₅N₃O |

| Molecular Weight | 123.11 g/mol |

| Appearance | Powder |

| Melting Point | 188-191 °C |

| pH | 7 (in H₂O) |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Role of Iodomethane (B122720) as a Methylating Agent in Organic Synthesis

Iodomethane, commonly known as methyl iodide (MeI), is the chemical compound with the formula CH₃I. wikipedia.org It is a dense, volatile liquid widely utilized in organic synthesis as a source of methyl groups for the methylation of various nucleophiles. wikipedia.orggeorganics.skbionity.com Its utility stems from its structure: it is sterically unhindered for attack by nucleophiles, and the iodide ion is an excellent leaving group, facilitating SN2 (bimolecular nucleophilic substitution) reactions. wikipedia.orgbionity.comchemicalbook.com

Iodomethane is an excellent substrate for alkylating carbon, oxygen, sulfur, and nitrogen nucleophiles. georganics.sksci-hub.se For instance, it is commonly used to methylate phenols or carboxylic acids in the presence of a weak base. bionity.comchemicalbook.com The base deprotonates the phenol (B47542) or acid to form a more nucleophilic phenoxide or carboxylate anion, which then attacks the methyl carbon of iodomethane in an SN2 reaction. While effective, its high equivalent weight compared to other methylating agents like chloromethane (B1201357) or the more toxic dimethyl sulfate (B86663) is a consideration in large-scale synthesis. wikipedia.org Iodomethane can be prepared through several methods, including the reaction of methanol (B129727) with phosphorus triiodide (formed in situ from red phosphorus and iodine) or the reaction of methanol with aqueous hydrogen iodide. wikipedia.orggeorganics.sk

Table 2: Physicochemical Properties of Iodomethane

| Property | Value |

| IUPAC Name | Iodomethane |

| Synonyms | Methyl iodide, MeI |

| CAS Number | 74-88-4 |

| Molecular Formula | CH₃I |

| Molecular Weight | 141.939 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 42.4 °C |

| Density | 2.28 g/mL |

Data sourced from Wikipedia. wikipedia.org

Overview of Targeted Reactivity and Interaction Studies between Pyrazine-2-carboxamide and Iodomethane

While specific, dedicated studies on the direct reaction between pyrazine-2-carboxamide and iodomethane are not extensively documented in mainstream chemical literature, the interaction can be predicted based on the fundamental reactivity of each molecule. The expected reaction is a methylation of the pyrazine-2-carboxamide, where iodomethane acts as the methyl source via an SN2 pathway.

Pyrazine-2-carboxamide possesses multiple potential nucleophilic sites:

Ring Nitrogen Atoms: The two nitrogen atoms within the pyrazine ring have lone pairs of electrons and are nucleophilic. Alkylation of nitrogen in heteroaromatic rings is a common reaction. youtube.com

Amide Group (N-alkylation): The nitrogen atom of the carboxamide group is also a potential site for methylation.

Amide Group (O-alkylation): The oxygen atom of the carbonyl in the carboxamide group can also act as a nucleophile, leading to an O-methylated product.

Based on the electronic properties of the pyrazine ring, which is generally electron-deficient, the ring nitrogen atoms are the most likely sites for electrophilic attack, such as alkylation. youtube.com The reaction with iodomethane would likely lead to the formation of a quaternary ammonium (B1175870) salt, specifically a methyl pyrazinium carboxamide iodide. The methylation would occur at one of the ring nitrogens.

Alkylation of the amide group is also possible. The outcome between N-alkylation and O-alkylation often depends on the reaction conditions. However, direct alkylation of an amide can be challenging. In many synthetic procedures involving amide alkylation, a strong base is first used to deprotonate the amide nitrogen, creating a much more potent nucleophile. Without a base, the reaction would be slow, but if it were to occur, methylation would likely favor the more nucleophilic ring nitrogen.

Therefore, the predicted primary product of the reaction between pyrazine-2-carboxamide and iodomethane under neutral conditions is the quaternization of one of the pyrazine ring nitrogens. This would result in the formation of either 1-methyl-2-carbamoyl-pyrazin-1-ium iodide or 4-methyl-2-carbamoyl-pyrazin-1-ium iodide. The regioselectivity (which nitrogen is methylated) would be influenced by steric and electronic factors within the molecule.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H8IN3O |

|---|---|

Molecular Weight |

265.05 g/mol |

IUPAC Name |

iodomethane;pyrazine-2-carboxamide |

InChI |

InChI=1S/C5H5N3O.CH3I/c6-5(9)4-3-7-1-2-8-4;1-2/h1-3H,(H2,6,9);1H3 |

InChI Key |

XEEGEPBPNFPNGW-UHFFFAOYSA-N |

Canonical SMILES |

CI.C1=CN=C(C=N1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazine 2 Carboxamide Derivatives and Their Methylation

Established Synthetic Routes to Pyrazine-2-carboxamide Scaffolds

The construction of the pyrazine-2-carboxamide core can be achieved through several reliable synthetic pathways, primarily involving the formation of the amide bond.

Condensation Reactions for Amide Bond Formation

A primary method for synthesizing pyrazine-2-carboxamide derivatives is through the condensation reaction between a pyrazine-2-carboxylic acid and an appropriate amine. This reaction typically requires a coupling reagent to facilitate the formation of the amide bond. A variety of coupling agents can be employed, such as propyl phosphonic anhydride (B1165640) (T3P). For instance, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized by coupling substituted pyrazine-2-carboxylic acids with various piperazines in the presence of T3P. nih.gov

Another common approach involves the reaction of pyrazine-2,3-dicarboxylic anhydride with a substituted aniline. This reaction proceeds by the opening of the anhydride ring by the amine, followed by the formation of the amide bond, yielding 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. youtube.com The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) at room temperature. youtube.com

Derivatization Strategies for Pyrazine-2-carboxylic Acid Chlorides

An alternative and highly effective method for the synthesis of pyrazine-2-carboxamides involves the use of more reactive pyrazine-2-carboxylic acid chlorides. These acid chlorides are typically prepared by treating the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like toluene (B28343) or methylene (B1212753) chloride with a catalytic amount of dimethylformamide. researchgate.netwikipedia.org

The resulting pyrazine-2-carboxylic acid chloride is then reacted with a desired amine to form the amide. This reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. This method has been successfully used to synthesize a variety of substituted N-phenylpyrazine-2-carboxamides by reacting substituted pyrazine-2-carboxylic acid chlorides with different anilines. researchgate.netum.edu.my

Alkylation Strategies Employing Iodomethane (B122720) in Heterocyclic Systems

Iodomethane is a widely used reagent for the methylation of various functional groups due to its high reactivity in SN2 reactions. slideshare.net Its application in the alkylation of heterocyclic systems, including pyrazines, can be categorized into N-alkylation and C-H alkylation.

N-Alkylation of Nitrogen-Containing Heterocycles with Iodomethane

The nitrogen atoms in heterocyclic rings, such as pyrazine (B50134), are nucleophilic and can be alkylated with iodomethane. Pyrazines react with alkyl halides to form monoquaternary salts. rsc.org The reaction typically occurs at the less sterically hindered nitrogen atom. The quaternization of pyrazines is often carried out at temperatures below 40°C as the resulting salts can be unstable. rsc.org

In a study involving a Ru(II) complex with a pyrazine-yl-1,2,4-triazolato ligand, methylation with iodomethane occurred exclusively at the non-coordinated nitrogen of the pyrazine ring, demonstrating the feasibility of selective N-methylation of the pyrazine core. um.edu.my The N-methylation of primary aliphatic and aromatic amines can also be achieved in high yield by treating their N-trifluoroacetyl derivatives with methyl iodide under basic conditions. This principle can be extended to the nitrogen atom of the amide group in pyrazine-2-carboxamide, although direct literature on this specific reaction is scarce.

C-H Alkylation Approaches Utilizing Methylating Reagents

Direct C-H alkylation of pyrazines is challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack. researchgate.net However, advancements in catalysis have provided methods for the C-H functionalization of such heterocycles. Palladium-catalyzed C-H methylation of nitrogen-containing heteroarenes has been achieved using various methylating agents. For instance, the C-2 methylation of indoles has been accomplished using methylboronic acid as the methylating reagent with a palladium catalyst.

While direct C-H methylation of the pyrazine ring in pyrazine-2-carboxamide using iodomethane is not well-documented, it could potentially be achieved through transition metal-catalyzed processes. These methods often require a directing group to achieve regioselectivity. The carboxamide group itself could potentially act as a directing group to guide the methylation to an adjacent C-H bond.

Targeted Synthesis of N-Methylated Pyrazine-2-carboxamide Derivatives

Based on the principles of N-alkylation, a targeted synthesis of an N-methylated pyrazine-2-carboxamide derivative can be proposed. The reaction would involve the treatment of pyrazine-2-carboxamide with iodomethane in the presence of a suitable base. The choice of base and reaction conditions would be crucial to control the site of methylation, either on the pyrazine ring nitrogen or the amide nitrogen.

For instance, using a strong base like sodium hydride could deprotonate the amide nitrogen, making it more nucleophilic and favoring N-methylation on the carboxamide group. Conversely, milder basic conditions might favor methylation of the pyrazine ring nitrogen.

Below is a table summarizing potential synthetic approaches for N-methylated pyrazine-2-carboxamide derivatives.

| Starting Material | Reagent | Product | Reaction Type |

| Pyrazine-2-carboxamide | Iodomethane, Base (e.g., NaH) | N-methylpyrazine-2-carboxamide | N-alkylation of amide |

| Pyrazine-2-carboxamide | Iodomethane | 1-Methyl-2-carbamoylpyrazinium iodide | N-alkylation of pyrazine ring |

| 2-Chloropyrazine | Methylamine (B109427) | N-Methylpyrazine-2-carboxamide (via intermediate) | Nucleophilic aromatic substitution |

Optimization of Reaction Conditions for Selective Methylation

The methylation of pyrazine-2-carboxamide can, in principle, occur at several positions, but the most common and often desired transformation is N-methylation of the amide nitrogen. However, achieving high selectivity for N-methylation over potential O-methylation of the amide tautomer or methylation of the pyrazine ring nitrogens can be challenging. Traditional methylating agents like iodomethane often require careful optimization of reaction conditions to achieve the desired outcome. acs.orgnih.govscientificupdate.com

Selective N-methylation of amides is often a trade-off between reactivity and selectivity. The choice of base, solvent, temperature, and even the methylating agent itself are critical parameters that must be fine-tuned.

Key Optimization Parameters:

Base: The choice of base is crucial for deprotonating the amide nitrogen, making it nucleophilic enough to react with iodomethane. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and steric bulk of the base can influence the N- vs. O-alkylation ratio.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (THF) are typically employed for this type of reaction. The solvent can affect the solubility of the reactants and the reactivity of the nucleophile.

Temperature: Reaction temperatures can range from room temperature to elevated temperatures. Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of byproducts. scientificupdate.com

Stoichiometry: The molar ratio of the pyrazine-2-carboxamide derivative, base, and iodomethane needs to be carefully controlled to favor mono-methylation and prevent potential di-methylation.

Alternative Methylating Agents for Enhanced Selectivity:

Due to the often harsh conditions and potential for low selectivity with traditional reagents like iodomethane, alternative methylating agents have been developed. acs.orgnih.gov These modern reagents can offer superior monoselectivity under milder conditions.

Phenyl Trimethylammonium Iodide (PhMe₃NI): This reagent is considered a safer and easier-to-handle alternative for the monoselective N-methylation of amides. acs.orgnih.gov It has shown high functional group tolerance and provides excellent yields for mono-methylated products. acs.org

Tetramethylammonium Fluoride (TMAF): TMAF is another effective reagent for the direct and selective methylation of amides and various N-heterocycles. organic-chemistry.orgacs.org It is known for its operational simplicity and the ease of purification of the final product. organic-chemistry.orgacs.org

The table below summarizes a hypothetical optimization study for the N-methylation of a generic pyrazine-2-carboxamide derivative, illustrating the interplay of different reaction parameters.

Table 1: Optimization of N-Methylation of Pyrazine-2-carboxamide

| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Yield of N-Methyl Product (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Iodomethane | NaH | DMF | 25 | 45 | Mixture of N- and O-methylated products. |

| 2 | Iodomethane | K₂CO₃ | DMF | 60 | 60 | Improved N-selectivity, some starting material remains. |

| 3 | Iodomethane | Cs₂CO₃ | THF | 65 | 75 | Good N-selectivity. |

| 4 | PhMe₃NI | t-BuOK | Toluene | 80 | 91 | Excellent mono-N-methylation selectivity. acs.org |

| 5 | TMAF | - | Toluene | 100 | 95 | High selectivity and simple workup. acs.org |

Isolation and Purification Techniques for Methylated Products

Following the methylation reaction, the desired methylated pyrazine-2-carboxamide derivative must be isolated from the reaction mixture, which may contain unreacted starting materials, the methylating agent, the base, the solvent, and various byproducts. The choice of isolation and purification techniques depends on the specific reaction conditions and the properties of the product.

Standard Workup Procedures:

A typical workup procedure begins with quenching the reaction, often by the addition of water or an aqueous solution. This is followed by extraction of the product into an organic solvent.

Quenching: The reaction mixture is cooled to room temperature and then carefully quenched. For reactions using a strong base like NaH, this is often done with a slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

Extraction: The product is then extracted from the aqueous phase using an appropriate organic solvent, such as ethyl acetate, dichloromethane, or chloroform. The organic layers are combined for further processing.

Washing: The combined organic extracts are typically washed with water and then with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification Techniques:

The crude product obtained after the initial workup is rarely pure and requires further purification.

Recrystallization: If the methylated product is a solid, recrystallization from a suitable solvent or solvent system is a common and effective method for purification. This technique relies on the difference in solubility between the desired product and the impurities at different temperatures.

Column Chromatography: This is one of the most versatile and widely used purification techniques in organic synthesis. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the crude mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For N-methylated pyrazine-2-carboxamides, a common eluent system might be a mixture of hexane (B92381) and ethyl acetate. nih.gov

Simplified Purification for Modern Reagents: When using reagents like TMAF, the purification process can be significantly simplified. The excess TMAF and the byproduct, Me₃NHF, often precipitate out of the reaction solvent (e.g., toluene) upon cooling. This allows for a simple filtration over a small pad of silica to remove these solid impurities, often yielding a highly pure product. acs.org Similarly, byproducts from PhMe₃NI can be removed by a mild acidic workup or standard column chromatography. acs.org

The table below outlines common purification strategies for methylated pyrazine-2-carboxamide derivatives.

Table 2: Isolation and Purification Strategies

| Technique | Description | Applicability |

|---|---|---|

| Aqueous Workup | Involves quenching the reaction, extraction with an organic solvent, washing, and drying. | Standard procedure for most methylation reactions. |

| Recrystallization | Purification of a solid product based on solubility differences. | Effective for crystalline methylated products with thermally stable properties. |

| Silica Gel Column Chromatography | Separation based on polarity. | Highly effective for separating the desired product from impurities of different polarities. Essential for mixtures of N- and O-methylated isomers. |

| Filtration | Simple removal of precipitated byproducts. | Particularly useful for reactions employing modern reagents like TMAF where byproducts are insoluble in the reaction solvent upon cooling. acs.org |

Mechanistic Investigations of Iodomethane Reactivity with Pyrazine 2 Carboxamide Systems

Elucidation of Alkylation Reaction Pathways

The alkylation of pyrazine-2-carboxamide with iodomethane (B122720) can potentially proceed through different mechanistic pathways. The two primary routes considered are nucleophilic substitution (SN2) and radical chain processes.

The most probable pathway for the N-methylation of pyrazine-2-carboxamide with iodomethane is the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the nucleophilic nitrogen atom of the pyrazine (B50134) ring attacks the electrophilic carbon atom of iodomethane. ias.ac.inresearchgate.net This "backside attack" occurs 180 degrees from the carbon-iodine bond, leading to an inversion of the tetrahedral geometry at the methyl carbon. ias.ac.in

The transition state of this reaction involves a pentacoordinate carbon atom where a partial bond is formed between the nitrogen and the carbon, while the carbon-iodine bond is partially broken. researchgate.net The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (pyrazine-2-carboxamide) and the electrophile (iodomethane), exhibiting second-order kinetics. ias.ac.in The general equation for the rate can be expressed as:

Rate = k[Pyrazine-2-carboxamide][Iodomethane]

Several factors favor the SN2 mechanism in this system. Iodomethane is an excellent substrate for SN2 reactions due to the minimal steric hindrance around the methyl group and the good leaving group ability of the iodide ion. The nitrogen atoms in the pyrazine ring are nucleophilic, although their nucleophilicity can be influenced by the electronic properties of the ring and the carboxamide substituent.

While less common for simple alkyl halides like iodomethane under typical laboratory conditions, a radical chain mechanism cannot be entirely ruled out, especially under photochemical or radical-initiating conditions. Radical reactions are known to occur in the functionalization of various heterocyclic compounds. rsc.org

A hypothetical radical chain process would involve three main stages:

Initiation: The reaction would begin with the homolytic cleavage of a bond to generate initial radicals. This could be initiated by light or a radical initiator, leading to the formation of a methyl radical (•CH₃) from iodomethane.

Propagation: The methyl radical could then add to the pyrazine ring, forming a radical intermediate. This intermediate would then react with another molecule of iodomethane to yield the methylated product and regenerate an iodine radical, which continues the chain.

Termination: The reaction chain is terminated when two radicals combine. semanticscholar.org

The feasibility of a radical pathway is generally lower than the SN2 mechanism for the reaction of iodomethane with a heteroaromatic amine. However, the presence of specific catalysts or reaction conditions that promote radical formation could open up this mechanistic channel.

Influence of Substrate Structure and Electronic Properties on Reactivity and Regioselectivity

The structure and electronic properties of the pyrazine-2-carboxamide substrate play a significant role in determining the reaction's rate and regioselectivity. The pyrazine ring contains two nitrogen atoms, both of which are potential sites for methylation.

The regioselectivity of N-alkylation in heterocyclic systems is influenced by both steric and electronic factors. organic-chemistry.orgbeilstein-journals.org In pyrazine-2-carboxamide, the two nitrogen atoms are in different chemical environments. The nitrogen atom at position 1 is adjacent to the carboxamide group, while the nitrogen at position 4 is further away. The electron-withdrawing nature of the carboxamide group is expected to decrease the nucleophilicity of the adjacent nitrogen atom (N-1) more significantly than the distal nitrogen atom (N-4). Consequently, methylation is generally expected to occur preferentially at the N-4 position, which is more electron-rich and less sterically hindered.

| Substituent on Pyrazine Ring | Position | Expected Effect on Reactivity | Expected Effect on Regioselectivity (N-4 vs. N-1) |

|---|---|---|---|

| -NH₂ | 5 | Increase | Favors N-4 |

| -OCH₃ | 5 | Increase | Favors N-4 |

| -Cl | 5 | Decrease | May slightly favor N-4 |

| -NO₂ | 5 | Strongly Decrease | May enhance selectivity for N-4 |

Kinetic Studies and Determination of Activation Parameters for Methylation Reactions

Kinetic studies are essential for quantitatively understanding the reaction mechanism. By measuring the reaction rate at different concentrations of reactants and at various temperatures, key kinetic parameters such as the rate constant (k) and activation parameters (activation energy, Eₐ; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡) can be determined.

For an SN2 reaction, the rate law is second order, as previously mentioned. The activation energy (Eₐ) represents the minimum energy required for the reactants to overcome the energy barrier and form the transition state. oregonstate.edu A typical SN2 reaction has a moderate activation energy. The entropy of activation (ΔS‡) for an SN2 reaction is typically negative, reflecting the increase in order as two reactant molecules combine to form a single, more organized transition state.

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Eₐ (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| 298 | 1.5 x 10⁻⁴ | 75 | 72.5 | -60 |

| 308 | 4.2 x 10⁻⁴ | |||

| 318 | 1.1 x 10⁻³ |

These hypothetical values are consistent with a moderately paced SN2 reaction. Experimental determination of these parameters would provide definitive insights into the reaction's energetic landscape.

Isotopic Labeling Studies (e.g., Deuteration) for Mechanistic Probes

Isotopic labeling, particularly the substitution of hydrogen with deuterium, is a powerful tool for probing reaction mechanisms. The kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotope (kₗ) to that with the heavy isotope (kₕ), can provide valuable information about the rate-determining step. wikipedia.org

For the N-methylation of pyrazine-2-carboxamide with iodomethane, one could use deuterated iodomethane (CD₃I). In an SN2 reaction, the C-H bonds of the methyl group are not broken in the rate-determining step. Therefore, a secondary kinetic isotope effect (SKIE) would be expected. SKIEs are typically small, with kCH₃/kCD₃ values close to 1 (often slightly inverse, i.e., < 1). ias.ac.in

In contrast, if a radical mechanism were operative and involved the abstraction of a hydrogen atom from the methyl group in the rate-determining step, a significant primary kinetic isotope effect (PKIE) would be observed, with kCH₃/kCD₃ values typically ranging from 2 to 7. nih.gov

By measuring the reaction rates of pyrazine-2-carboxamide with both CH₃I and CD₃I, the magnitude of the KIE can be determined, providing strong evidence to distinguish between an SN2 and a radical mechanism. The absence of a significant KIE would strongly support the SN2 pathway.

Advanced Spectroscopic and Crystallographic Characterization of Pyrazine 2 Carboxamide and Its Methylated Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1H NMR and 13C NMR Analysis of Methylated Pyrazine-2-carboxamide Species

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of methylated pyrazine-2-carboxamide. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

In the ¹H NMR spectrum of pyrazine-2-carboxamide, the pyrazine (B50134) ring protons appear as distinct signals. For instance, in a substituted derivative like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the pyrazine protons H3 and H5 are observed as singlets at δ 9.38 and δ 8.81 ppm, respectively. researchgate.net The amide proton (NH) typically appears as a broad singlet. researchgate.net

Upon methylation with iodomethane (B122720), a new singlet corresponding to the methyl (CH₃) protons appears in the ¹H NMR spectrum. The position of this signal, along with shifts in the pyrazine proton signals, helps identify the site of methylation. For example, in 3-methylpyrazine-2-carboxamide, the methyl protons appear as a singlet. chemicalbook.com Similarly, the ¹H NMR spectrum of methyl pyrazine-2-carboxylate (B1225951) shows a methyl singlet. chemicalbook.com

¹³C NMR provides complementary information. The carbon atoms of the pyrazine ring and the carboxamide group resonate at characteristic chemical shifts. For 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the pyrazine and carboxamide carbons show signals at δ 159.2 (C=O), 147.6, 147.4, 143.7, and 142.2 ppm. researchgate.net Methylation introduces a new signal for the methyl carbon, typically in the upfield region. For the aforementioned chloro-iodo derivative, the methyl carbon of the methylphenyl group resonates at δ 27.5 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Compound | Protons | δ (ppm) | Carbons | δ (ppm) |

|---|---|---|---|---|

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide researchgate.net | H3 | 9.38 | C=O | 159.2 |

| H5 | 8.81 | Pyrazine C's | 147.6, 147.4, 143.7, 142.2 | |

| NH | 9.32 | Phenyl C's | 138.3, 135.3, 129.9, 129.7, 119.8, 100.8 | |

| CH₃ | 2.42 | CH₃ | 27.5 | |

| 3-Methylpyrazine-2-carboxamide chemicalbook.com | - | - | - | - |

| Methyl pyrazine-2-carboxylate chemicalbook.com | - | - | - | - |

Advanced NMR Techniques for Conformation and Regioselectivity Determination

To unambiguously determine the site of methylation (regioselectivity) and the preferred spatial orientation of the molecule (conformation), advanced NMR techniques are employed. These include two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).

HSQC correlates the chemical shifts of directly bonded protons and carbons, aiding in the assignment of protonated carbons.

HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying the point of attachment of the methyl group by observing correlations between the methyl protons and the carbons of the pyrazine ring.

NOESY identifies protons that are close in space, providing information about the conformation of the molecule. For instance, an intramolecular N-H···N hydrogen bond can stabilize a co-planar conformation of the pyrazine and amide groups, which can be confirmed by NOE effects. nih.gov NOESY can also differentiate between isomers by revealing through-space interactions. ipb.pt

These advanced techniques are crucial for confirming that methylation occurs on one of the pyrazine nitrogen atoms and for determining the preferred orientation of the carboxamide side chain relative to the pyrazine ring. ipb.pt

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of pyrazine-2-carboxamide and its derivatives shows characteristic absorption bands. lew.ronih.govresearchgate.net

N-H stretching: The N-H stretching vibrations of the amide group are typically observed in the region of 3400-3200 cm⁻¹. lew.rojconsortium.com A redshift in this band can indicate weakening of the N-H bond due to hydrogen bonding. researchgate.net

C=O stretching: The carbonyl (C=O) stretching of the amide group gives rise to a strong absorption band, usually around 1680-1700 cm⁻¹. lew.rojconsortium.com

Pyrazine ring vibrations: The C-H stretching vibrations of the pyrazine ring are found around 3100-3000 cm⁻¹, while C=C and C=N stretching vibrations appear in the 1600-1400 cm⁻¹ region. lew.roresearchgate.net

Upon methylation, changes in the vibrational spectra can be observed. The disappearance or significant shift of the N-H stretching band can indicate N-methylation of the amide, though methylation on the pyrazine ring is more common with iodomethane. Changes in the pyrazine ring vibrations can also provide evidence of the formation of the methylated adduct.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The pyrazine ring breathing modes are often more prominent in the Raman spectrum. researchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for Pyrazine-2-carboxamide Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amide) | 3400 - 3200 | lew.rojconsortium.com |

| C-H Stretch (Pyrazine) | 3100 - 3000 | researchgate.net |

| C=O Stretch (Amide) | 1700 - 1680 | lew.rojconsortium.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

In the mass spectrum of pyrazine-2-carboxamide, the molecular ion peak (M⁺) corresponds to its molecular weight (123.11 g/mol ). sigmaaldrich.com The fragmentation of pyrazine-2-carboxamide and its derivatives can proceed through various pathways, including:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the amide group (·CONH₂) or the pyrazine ring. libretexts.orgmiamioh.edu

Loss of small molecules: Elimination of stable neutral molecules like CO. miamioh.edu

For the methylated adduct with iodomethane, the mass spectrum will show a molecular ion peak corresponding to the combined mass of pyrazine-2-carboxamide and a methyl group, minus the iodide counter-ion. The fragmentation pattern will be influenced by the position of the methyl group. For instance, if methylation occurs on a pyrazine nitrogen, characteristic fragmentation of the pyrazinium ring system will be observed. The fragmentation patterns of related amide compounds often involve the loss of the amide functionality. libretexts.org

Single Crystal X-ray Diffraction Studies of Pyrazine-2-carboxamide and its Methylated Forms

Determination of Molecular Structure and Conformation

X-ray diffraction studies on pyrazine-2-carboxamide and its derivatives have revealed key structural features. nih.govlew.ronih.gov Often, the pyrazine and amide groups are nearly co-planar, a conformation that can be stabilized by an intramolecular N-H···N hydrogen bond between the amide proton and one of the pyrazine nitrogen atoms. nih.gov

For a methylated adduct, single crystal X-ray diffraction would unambiguously confirm the site of methylation. The data would provide precise bond lengths and angles for the entire molecule, including the newly formed C-N bond of the methyl group. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. researchgate.net For example, in the crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N-H···N hydrogen bonds to form dimers. nih.gov

Table 3: Illustrative Crystallographic Data for a Pyrazine-2-carboxamide Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | N-(2-Chloroethyl)pyrazine-2-carboxamide | nih.gov |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| N—C—C—N Torsion Angle | -2.4 (2)° | nih.gov |

| N—C—C—Cl Torsion Angle | -65.06 (17)° | nih.gov |

This table illustrates the type of data obtained from X-ray crystallography.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the crystal structure and intermolecular interactions for the specific adduct of iodomethane and pyrazine-2-carboxamide could not be performed as crystallographic data for this compound are not available in published literature based on the conducted searches. The formation of such a methylated adduct would likely occur through the alkylation of one of the nitrogen atoms of the pyrazine ring or the amide nitrogen by iodomethane. The resulting cation, paired with the iodide anion, would exhibit a distinct set of intermolecular interactions.

While specific experimental data for the iodomethane;pyrazine-2-carboxamide adduct is absent, the crystal packing of related pyrazine-2-carboxamide derivatives provides insight into the types of non-covalent interactions that are likely to govern its supramolecular assembly. Research on various substituted pyrazine-2-carboxamides consistently highlights the importance of hydrogen bonding and π-π stacking interactions in the formation of their crystal lattices. nih.govnih.govrsc.orgsigmaaldrich.comnih.gov

General Interaction Patterns in Pyrazine-2-carboxamide Derivatives:

Hydrogen Bonding: A predominant feature in the crystal structures of pyrazine-2-carboxamide and its derivatives is the formation of robust hydrogen bonds. The amide group is a potent hydrogen bond donor (-NH) and acceptor (C=O). This frequently leads to the formation of centrosymmetric inversion dimers through pairs of N-H···O or N-H···N hydrogen bonds, creating characteristic ring motifs such as R²₂(8) or R²₂(10). nih.govrsc.orgsigmaaldrich.com These primary synthons are then often linked into more extended one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks by weaker C-H···O or C-H···N interactions. nih.govnih.govsigmaaldrich.com

π-π Stacking: The aromatic pyrazine ring facilitates π-π stacking interactions, which play a crucial role in stabilizing the crystal packing. These can manifest as offset or parallel-slipped stacking arrangements between adjacent pyrazine rings or between the pyrazine ring and other aromatic moieties within the molecule. nih.govnih.govhmdb.ca Inter-centroid distances for these interactions are typically in the range of 3.4 to 3.8 Å. nih.govhmdb.ca

Hypothetical Interactions in an Iodomethane-Pyrazine-2-carboxamide Adduct:

In a putative crystal structure of a methylated pyrazine-2-carboxamide iodide, one would expect strong charge-assisted hydrogen bonds between the cation and the iodide anion. The N-H group of the amide and C-H groups on the pyrazine and methyl moieties could act as hydrogen bond donors to the iodide acceptor. Furthermore, the fundamental hydrogen-bonding motifs of the pyrazine-2-carboxamide moiety, such as amide-amide or amide-pyrazine interactions, would likely still play a role in the crystal packing, potentially competing with the interactions involving the iodide ion.

The table below summarizes common intermolecular interactions and their geometric parameters found in various crystallographically characterized pyrazine-2-carboxamide derivatives, which could serve as a reference for what might be expected in related structures.

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Reference |

| Hydrogen Bond | N-H | O=C | 2.8 - 3.0 | 150 - 170 | rsc.org |

| Hydrogen Bond | N-H | N (pyrazine) | 2.9 - 3.2 | 140 - 160 | nih.govsigmaaldrich.com |

| Hydrogen Bond | C-H | O=C | 3.2 - 3.5 | 130 - 160 | nih.govnih.gov |

| Hydrogen Bond | C-H | N (pyrazine) | 3.3 - 3.6 | 130 - 150 | nih.govnih.gov |

| π-π Stacking | Pyrazine Ring | Pyrazine Ring | 3.4 - 3.8 (centroid-centroid) | - | nih.govhmdb.ca |

Theoretical Chemistry and Computational Modeling of Iodomethane Pyrazine 2 Carboxamide Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations are fundamental to predicting reactivity and understanding chemical processes.

Prediction of Reactive Sites and Energetic Profiles

DFT calculations are instrumental in identifying the most probable sites for chemical reactions on both iodomethane (B122720) and pyrazine-2-carboxamide. By mapping the molecular electrostatic potential (MEP), regions of positive (blue) and negative (red/yellow) potential can be visualized. researchgate.net For pyrazine-2-carboxamide, the negative regions, indicating susceptibility to electrophilic attack, are typically located around the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the carboxamide group. researchgate.net Conversely, the positive regions, susceptible to nucleophilic attack, are found near the hydrogen atoms. researchgate.net

Key energetic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of reactivity. The HOMO-LUMO energy gap is a critical parameter for determining the stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. researchgate.netbendola.com For instance, in a study of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT calculations were used to determine these reactivity descriptors. researchgate.netchemrxiv.org

Table 1: Calculated Global Chemical Reactivity Descriptors for Pyrazine Carboxamide (PCA) and Related Platinum Complexes (Data sourced from a study on platinum-pyrazine carboxamide derivatives) bendola.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |

| PCA | -7.21 | -1.90 | 5.31 | 4.56 | 2.65 |

| [Pt(PCA)₂]²⁺ | -10.01 | -6.29 | 3.72 | 8.15 | 1.86 |

| [Pt(PCA)(Bpy)]²⁺ | -9.05 | -6.04 | 3.01 | 7.54 | 1.50 |

This table is interactive. Click on the headers to sort the data.

Computational Elucidation of Reaction Mechanisms and Transition States

Beyond identifying reactive sites, DFT calculations can elucidate the entire pathway of a chemical reaction between iodomethane and pyrazine-2-carboxamide. This involves mapping the potential energy surface of the reaction, which allows for the identification of transition states—the high-energy structures that connect reactants to products. The energy barrier associated with the transition state, known as the activation energy, determines the rate of the reaction.

While specific studies on the direct reaction between iodomethane and pyrazine-2-carboxamide are not prevalent in the provided search results, the principles of using DFT to model reaction mechanisms are well-established. For example, in the context of other pyrazine derivatives, DFT has been used to explore reaction pathways such as Suzuki cross-coupling reactions. mdpi.com Such calculations would involve optimizing the geometries of reactants, products, and transition states to determine their relative energies and predict the most favorable reaction mechanism.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time.

MD simulations on pyrazine-2-carboxamide and its derivatives reveal the molecule's flexibility and preferred conformations in different environments. researchgate.net These simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's dynamic behavior. Such studies are crucial for understanding how the molecule might adapt its shape to interact with other molecules like iodomethane. For instance, MD simulations have been employed to study the behavior of a halogen-substituted pyrazine-2-carboxamide in a solution, providing insights into its stability and interactions with the solvent. researchgate.net

Quantum Chemical Calculations for Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions play a critical role in the structure, stability, and function of molecular systems. Quantum chemical calculations are essential for accurately quantifying these weak yet significant forces.

In the context of pyrazine-2-carboxamide, several types of non-covalent interactions are possible. Hydrogen bonding can occur between the amide group of one molecule and the nitrogen or oxygen atoms of another. scielo.org.mxresearchgate.netresearchgate.net Furthermore, the aromatic pyrazine ring can participate in π-π stacking interactions with other aromatic systems. scielo.org.mxnih.gov

Theoretical studies on related pyrazine derivatives have quantified the strength of these interactions. For example, in N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, the energy of N-H···N hydrogen bonds was estimated to be approximately -8.25 kcal/mol, while π-π stacking interactions were found to be around -3.83 kcal/mol. scielo.org.mx Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and characterize these interactions. researchgate.netscielo.org.mx

Table 2: Calculated Interaction Energies for Non-Covalent Interactions in a Pyrazine Derivative (Data from a theoretical study on N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide) scielo.org.mx

| Interaction Type | Estimated Energy (kcal/mol) |

| N-H···N Hydrogen Bond | -8.25 |

| C-H···S and C-H···O Interactions (combined) | -4.80 |

| π-π Stacking | -3.83 |

| C-H···S Interaction | -3.00 |

| C-H···O Interaction | -1.80 |

This table is interactive. Users can sort the data by clicking on the table headers.

Computational Investigations of Ligand Binding Modes (in metal complexes)

Pyrazine-2-carboxamide and its derivatives are known to act as ligands, forming complexes with various metal ions. bendola.comresearchgate.netnih.govncn.gov.plmdpi.comrsc.org Computational methods are invaluable for investigating the binding of these ligands to metal centers, providing insights into the geometry and stability of the resulting complexes.

Supramolecular Chemistry and Crystal Engineering Involving Pyrazine 2 Carboxamide Derivatives

Hydrogen Bonding Networks in Pyrazine-2-carboxamide Crystal Structures

Hydrogen bonding is a primary directional force in the crystal engineering of pyrazine-2-carboxamide derivatives. The amide group provides a classic N-H donor and a C=O acceptor, while the pyrazine (B50134) ring offers nitrogen atoms as additional acceptors. This functionality allows for the formation of robust and predictable hydrogen-bonding motifs.

A common feature in the crystal structures of pyrazine-2-carboxamide derivatives is the formation of intermolecular hydrogen bonds. For instance, in 5-methylpyrazine-2-carboxamide, molecules are linked by pairs of N—H⋯O hydrogen bonds, creating inversion dimers with an R2²(8) ring motif. These dimers are further connected by N—H⋯N hydrogen bonds, resulting in the formation of ribbons. researchgate.net Similarly, in N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules form inversion dimers through N-H⋯N hydrogen bonds, characterized by an R2²(10) ring motif. nih.govnih.gov These primary interactions are often supported by weaker C-H···O and C-H···N hydrogen bonds, which link the initial motifs into more extended sheets and three-dimensional structures. nih.govnih.gov

The table below summarizes typical hydrogen bonding interactions found in pyrazine-2-carboxamide derivatives.

| Compound/Derivative | Hydrogen Bond Type | Supramolecular Motif |

| 5-Methylpyrazine-2-carboxamide | N—H⋯O, N—H⋯N | Inversion dimers (R2²(8)), Ribbons (R2²(10)) |

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | N—H⋯N, C—H⋯O, C—H⋯N | Inversion dimers (R2²(10)), Sheets, 3D structure |

| N-(quinolin-8-yl)pyrazine-2-carboxamide | Intramolecular N-H⋯N | Stabilized planar conformation |

| [Cu4(acetato)6(N-(quinolin-8-yl)pyrazine-2-carboxamide)2] | O—H⋯O | Chains |

π-π Stacking and Other Non-Covalent Interactions in Solid State Architectures

Alongside hydrogen bonding, π-π stacking interactions play a significant role in the solid-state packing of pyrazine-2-carboxamide derivatives, particularly due to the aromatic nature of the pyrazine ring and any other aryl substituents. These interactions, while weaker than hydrogen bonds, are crucial for the stabilization of multi-dimensional supramolecular architectures.

In the crystal structure of 5-methylpyrazine-2-carboxamide, hydrogen-bonded ribbons are linked by offset π–π interactions, with an intercentroid distance of 3.759 Å, forming slabs. researchgate.net For N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, π–π interactions are observed between neighboring pyrazine rings within hydrogen-bonded sheets (inter-centroid distance = 3.711 Å), and adjacent sheets are linked by parallel-slipped π–π interactions between pyridine (B92270) rings (inter-centroid distance = 3.6395 Å). nih.gov

In the case of N-(quinolin-8-yl)pyrazine-2-carboxamide, three independent molecules in the asymmetric unit stack in columns, linked by offset π-π interactions with inter-centroid distances ranging from 3.367 Å to 3.589 Å. nih.gov The introduction of a halogen atom, as in N-(2-iodophenyl)pyrazine-2-carboxamide, can lead to other significant non-covalent interactions, such as halogen bonding (C-O···I). In this specific case, halogen bonding, accompanied by hydrogen bonds, becomes the dominant organizing force, and no π–π stacking interactions are observed, demonstrating the hierarchy and competition between different non-covalent forces. researchgate.net

The following table details examples of π-π stacking interactions in pyrazine-2-carboxamide derivatives.

| Compound/Derivative | Type of π-π Interaction | Inter-centroid Distance (Å) | Resulting Structure |

| 5-Methylpyrazine-2-carboxamide | Offset | 3.759 | Links ribbons into slabs |

| N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | Between pyrazine rings | 3.711 | Links chains into sheets |

| Parallel-slipped (pyridine rings) | 3.6395 | Links sheets into 3D structure | |

| N-(quinolin-8-yl)pyrazine-2-carboxamide | Offset | 3.367 - 3.589 | Forms columns and layers |

Co-crystallization Strategies for Pyrazine-2-carboxamide

Co-crystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a substance without altering its chemical identity. Pyrazine and its derivatives, including pyrazine-2-carboxamide, are effective co-formers due to their ability to form robust hydrogen bonds and other non-covalent interactions.

One notable example involves the co-crystallization of the anticancer drug enzalutamide (B1683756) with pyrazine. This strategy was guided by the initial observation of 1,4-dioxane (B91453) solvates of enzalutamide. Pyrazine, being structurally similar to 1,4-dioxane, was selected as a co-former and successfully yielded co-crystals. Although the types of intermolecular interactions were similar in the solvates and the co-crystals, the inclusion of the pyrazine co-former led to the formation of a more stable 3D hydrogen-bonded network compared to the 2D network in the solvate.

This approach highlights how an understanding of supramolecular synthons can guide the rational design of co-crystals. The carboxamide group, in particular, is known to form reliable heterosynthons with other functional groups like carboxylic acids or imides, which can be exploited in designing new co-crystals of pyrazine-2-carboxamide with desired properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Pyrazine-2-carboxamide Ligands

The versatility of pyrazine-2-carboxamide extends to its use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). Its multiple coordination sites allow it to act as a linker between metal centers, forming extended one-, two-, or three-dimensional networks.

Pyrazine-2-carboxamide (often abbreviated as PZA or PYZ-AM) can coordinate to metal ions in several ways: as a monodentate ligand through a pyrazine nitrogen, as a bidentate chelating ligand via a pyrazine nitrogen and the amide oxygen, or as a bridging ligand connecting multiple metal centers. lew.roncn.gov.pl This multifunctionality makes it a valuable building block in coordination chemistry. lew.ro

For example, a two-dimensional polymeric complex of copper(II), [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH, has been synthesized where the pyrazine-2-carboxamide ligand exhibits a tridentate coordination mode, bridging two copper(II) ions to form an infinite 2D sheet. lew.ro In this structure, the copper ion has an elongated octahedral geometry. lew.ro Ruthenium(III) complexes with pyrazine-2-carboxamide analogues have also been prepared, where the ligands behave as bidentate linkers. scispace.com The choice of metal ion and reaction conditions, including solvents, can influence the final structure and dimensionality of the resulting coordination polymer. lew.romdpi.com

The synthesis of these complexes is often achieved by reacting a metal salt with pyrazine-2-carboxamide in a suitable solvent, with single crystals sometimes obtained through slow evaporation. lew.ro

The introduction of substituents, such as a methyl or an iodo group, onto the pyrazine-2-carboxamide scaffold can significantly influence its coordination behavior and the resulting supramolecular architecture. These modifications can alter the ligand's electronic properties, steric profile, and introduce new types of non-covalent interactions.

Methylation: The addition of a methyl group, as in 5-methylpyrazine-2-carboxamide, can impact the crystal packing. The molecule itself is nearly planar, and in the crystal, it forms robust hydrogen-bonded dimers and ribbons. researchgate.net In coordination complexes, methylation can affect the ligand field strength and the steric environment around the metal center, which in turn can influence the coordination geometry and magnetic properties of the resulting complex. For example, in ruthenium(III) complexes with derivatives like 2-amino-5-bromo-3-(methylamino)pyrazine, the methylamine (B109427) group participates in coordination. scispace.com

Iodination: The introduction of an iodine atom, as seen in N-(2-iodophenyl)pyrazine-2-carboxamide, introduces the possibility of halogen bonding. researchgate.net Crystal structure analysis of this compound reveals that C-O···I halogen bonds, along with C-H···O and C-H···N hydrogen bonds, dominate the supramolecular assembly. researchgate.net Notably, the prevalence of these interactions precludes the formation of π-π stacking, demonstrating how a substituent can fundamentally alter the hierarchy of intermolecular forces and the resulting crystal packing. researchgate.net In another example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide has been synthesized, showing how multiple substitutions can be used to fine-tune the properties of the molecule. mdpi.comnih.gov

Applications and Future Directions in Pyrazine 2 Carboxamide and Iodomethane Research

Utilization in Advanced Organic Synthesis as Building Blocks or Intermediates

Pyrazine-2-carboxamide and its derivatives are valuable building blocks in organic synthesis due to the reactive nature of the pyrazine (B50134) ring and the amide functionality. The pyrazine core can be accessed through various classical methods, such as the condensation of 1,2-diamines with 1,2-diketones, though these methods can lack regioselectivity. rsc.org More modern strategies, like the cyclization of N-allyl malonamides, provide access to densely substituted pyrazines that are highly valuable as synthetic intermediates. rsc.org

Once formed, the pyrazine-2-carboxamide scaffold can be modified in numerous ways. For instance, halogenated pyrazines can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other functional groups. nih.gov This was demonstrated in the concise total synthesis of the bisindole alkaloid alocasin A, where 2,5-dibromopyrazine (B1339098) was coupled with an indoleboronic acid derivative. nih.gov

Iodomethane (B122720) serves as a crucial reagent for the specific methylation of the pyrazine-2-carboxamide structure. Methylation can occur at several positions, including the amide nitrogen to form N-methylated derivatives or potentially at a ring nitrogen, depending on the reaction conditions and the substrate's electronic properties. These methylated intermediates are often key components in the synthesis of more complex molecules. For example, various pyrazinamide (B1679903) derivatives, including N-substituted analogs, have been synthesized for biological evaluation, highlighting the modularity of this synthetic approach. researchgate.netnih.gov The synthesis of these compounds often involves the condensation of a pyrazine-2-carboxylic acid chloride with an appropriate amine, a process where prior methylation of either component can lead to diverse final products. nih.govresearchgate.net

The use of pyrazine esters and various amines, catalyzed by enzymes, represents a green chemistry approach to synthesizing a library of pyrazinamide derivatives, which could include methylated structures. nih.gov This highlights the adaptability of the pyrazine-2-carboxamide core as a foundational element for creating diverse chemical libraries.

Potential in Catalysis Research with Methylated Pyrazine-2-carboxamide Derivatives

The electron-donating or -withdrawing nature of ligands coordinated to a metal center is critical in catalysis. Pyrazine-2-carboxamide and its derivatives are effective ligands, coordinating to metal ions through the pyrazine ring nitrogen atoms and/or the amide oxygen and nitrogen atoms. researchgate.netncn.gov.pl The introduction of a methyl group, facilitated by iodomethane, can alter the ligand's electronic properties and, consequently, the catalytic activity of the resulting metal complex.

Research has shown that pyrazine carboxamide can form complexes with various transition metals, including platinum, zinc, and mercury. researchgate.netbendola.comnih.gov These complexes exhibit specific geometries and electronic structures that are promising for catalytic applications. For example, platinum-pyrazine carboxamide derivatives have been synthesized and studied using spectroscopic and computational methods to understand their structure and reactivity. bendola.com

While direct studies on the catalytic activity of methylated pyrazine-2-carboxamide complexes are emerging, the principles of ligand design in catalysis strongly suggest their potential. Methylation can enhance the electron-donating ability of the ligand, which can influence the redox potential of the metal center, a key parameter in many catalytic cycles. Furthermore, the steric bulk of the methyl group can create specific pockets around the metal center, potentially leading to enhanced selectivity in catalytic transformations.

Enzymatic catalysis also presents a frontier for these compounds. Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide derivatives, demonstrating the potential for biocatalytic routes that could be applied to methylated analogs. nih.gov

Exploration in Materials Science for Functional Properties (e.g., photoactive materials)

Pyrazine-based π-conjugated materials are of significant interest in materials science for optoelectronic applications due to their favorable charge transfer properties. rsc.org The electron-withdrawing nature of the pyrazine ring makes it an excellent component for creating materials with tailored electronic and photophysical characteristics, such as those used in solar cells and light-emitting diodes. rsc.orgmdpi.com

The functional properties of these materials can be finely tuned by modifying the pyrazine core. The synthesis of various pyrazine derivatives with different substituents has been shown to impact their fluorescence and optical properties. hilarispublisher.comatlantis-press.com For example, introducing electron-donating groups can enhance fluorescence intensity. hilarispublisher.com

Aryl-substituted pyrazine derivatives have been synthesized and compared to their s-triazine analogs, with the pyrazine compounds showing significantly stronger emission, highlighting the importance of the core heterocyclic structure. atlantis-press.com The strategic placement of substituents is also crucial; a para-branching pattern on a two-branched pyrazine resulted in much higher emission intensity than a meta-branching pattern. atlantis-press.com

Below is a data table summarizing the photophysical characteristics of some synthesized pyrazine derivatives, illustrating the effect of substitution on their properties.

| Compound Type | Key Structural Feature | Observed Functional Property | Potential Application | Reference |

| Aryl-substituted Pyrazines | Multi-branched aryl groups | Strong fluorescence emission | Light-emitting materials | atlantis-press.com |

| Phenoxypyrazine Derivatives | Electron-donating substituents | High fluorescence intensity | Fluorescent probes | hilarispublisher.com |

| Pyrazine-based Photosensitizers | Donor-π-Acceptor (D-π-A) structure | Photovoltaic conversion | Dye-Sensitized Solar Cells | mdpi.com |

| Pyrazine-functionalized Carbazole (B46965) | Coupled pyrazine and carbazole rings | Photosensitive and pH-dependent activity | Imaging agents | nih.gov |

This table is a representative summary based on reported findings and is not exhaustive.

Future Prospects for Rational Design of Novel Chemical Entities Based on Structure-Activity Relationships

The rational design of novel molecules relies heavily on understanding the structure-activity relationships (SAR) that govern how a chemical's structure relates to its functional output. Extensive SAR studies have been conducted on pyrazine-2-carboxamide analogs, primarily in the field of medicinal chemistry. These studies provide a robust framework for designing new compounds with enhanced potency or novel functionalities.

For example, in the development of antitubercular agents, pyrazinamide (the parent compound of pyrazine-2-carboxamide) is a prodrug converted to its active form, pyrazinoic acid. digitellinc.comnih.govresearchgate.net SAR studies on pyrazinoic acid analogs have shown that substitutions on the pyrazine ring can significantly impact potency. Alkylamino-group substitutions at the 3 and 5 positions were found to be up to 5 to 10-fold more potent than the parent compound. nih.gov This knowledge allows for the targeted synthesis of more effective drug candidates.

Similarly, 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as novel inhibitors of the fibroblast growth factor receptor (FGFR), a target in cancer therapy. nih.gov SAR exploration in this series led to the identification of a potent pan-FGFR inhibitor, with molecular docking studies providing insight into its binding mode. nih.gov

The future of designing novel chemical entities based on the pyrazine-2-carboxamide scaffold lies in integrating these SAR insights with computational modeling and synthetic feasibility. The strategic use of methylation via iodomethane or other modifications can be guided by these principles to achieve desired outcomes, whether for biological activity, catalytic efficiency, or material properties.

The table below summarizes key SAR findings for pyrazine-2-carboxamide derivatives.

| Compound Series | Structural Modification | Impact on Activity | Therapeutic Area | Reference |

| Pyrazinoic Acid Analogs | Alkylamino substitution at C3/C5 | 5-10 fold increase in potency | Antitubercular | digitellinc.comnih.gov |

| 3-Amino-pyrazine-2-carboxamide Derivs. | Various substitutions explored | Identification of potent pan-FGFR inhibitor | Anticancer | nih.gov |

| 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivs. | Imidazole moiety introduction | Potent dual orexin (B13118510) receptor antagonists | Neuroscience | nih.gov |

| Pyrazole-4-carboxamide Derivs. | Fluxapyroxad-inspired design | Excellent fungicidal activities | Agrochemical | nih.gov |

This table illustrates how structural modifications, guided by SAR, lead to compounds with specific biological functions.

By combining established SAR data with new synthetic methods and predictive modeling, researchers can rationally design novel pyrazine-based molecules with precisely tailored functional properties for a wide range of applications.

Q & A

What are the established synthesis routes for pyrazine-2-carboxamide derivatives, and how do reaction conditions influence yield?

Pyrazine-2-carboxamide derivatives are typically synthesized via multi-step organic reactions. A common method involves:

- Esterification : Pyrazine-2-carboxylic acid is first converted to its methyl ester using methanol and sulfuric acid under reflux (60–80°C for 12–24 hours) .

- Amide coupling : The ester reacts with amines (e.g., 2-aminomethylpyridine) in methanol under reflux (6–20 hours), followed by purification via column chromatography (silica gel, CH₂Cl₂ eluent) .

- Purification : Recrystallization from solvents like diethyl ether or acetonitrile yields crystalline products (>75% purity).

Critical factors : Excess amine, reaction time, and solvent choice (polar vs. non-polar) directly impact selectivity and yield. For example, prolonged heating may lead to side reactions, while polar solvents enhance amide bond formation .

How can structural characterization of pyrazine-2-carboxamide derivatives be optimized using crystallographic and spectroscopic methods?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, polymorphs of N-(pyridinylmethyl)pyrazine-2-carboxamide were resolved in monoclinic (P21/c) and triclinic (P-1) space groups, highlighting temperature-dependent packing differences .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR confirm amide bond formation (e.g., δ ~9.5 ppm for NH protons in DMSO-d₆) .

- IR : Strong carbonyl stretches (~1669 cm⁻¹) validate carboxamide functionality .

Best practices : Combine multiple techniques to resolve ambiguities, such as distinguishing polymorphic forms via unit cell parameter analysis .

What biological activities have been reported for pyrazine-2-carboxamide derivatives, and what assays are used to validate them?

- PARP inhibition : Derivatives like N-(2-oxo-2-((4-pyridinylthiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide inhibit poly(ADP-ribose) polymerase (PARP), validated via enzymatic assays using recombinant PARP-1 and cell-based models (e.g., BRCA-deficient tumor lines) .

- Antimycobacterial activity : N-(nitrophenyl)pyrazine-2-carboxamide derivatives showed MIC values ≥32 μg/mL against Mycobacterium tuberculosis H37Rv, assessed via microplate Alamar Blue assay (MABA) .

Key considerations : Use positive controls (e.g., olaparib for PARP inhibition) and validate target engagement via knockout models or competitive binding assays .

How can coordination complexes of pyrazine-2-carboxamide ligands be designed for catalytic or magnetic studies?

- Ligand synthesis : Carboxamide ligands (e.g., N-(benzothiazol-2-yl)pyrazine-2-carboxamide) are prepared via condensation reactions and characterized by elemental analysis and mass spectrometry .

- Metal complexation : React ligands with metal precursors (e.g., [RuCl(CO)H(PPh₃)₃]) in methanol/tetrahydrofuran under inert atmospheres. Isolate complexes via solvent evaporation and recrystallization (>65% yield) .

- Characterization : Use single-crystal XRD to confirm geometry (e.g., octahedral Ru(II) complexes) and SQUID magnetometry for magnetic properties .

What challenges arise in crystallographic analysis of pyrazine-2-carboxamide derivatives, and how can they be resolved?

- Polymorphism : For example, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide exhibits monoclinic (153 K) and triclinic (room temperature) forms, leading to space group misassignment if data quality is poor .

- Disorder : Positional disorder in CH₂ or C=O groups can complicate refinement. Mitigate via low-temperature data collection (e.g., 100 K) and iterative refinement in SHELXL .

Tools : PLATON’s ADDSYM algorithm helps detect missed symmetry elements .

How can structure-activity relationships (SAR) guide the optimization of pyrazine-2-carboxamide-based inhibitors?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antimycobacterial activity but reduces solubility. Balance via logP calculations .

- Heterocyclic modifications : Replacing pyridine with benzothiazole improves PARP-1 inhibition (IC₅₀ < 100 nM) by enhancing π-π stacking in the catalytic domain .

Methodology : Pair molecular docking (e.g., AutoDock Vina) with in vitro assays to prioritize synthetic targets .

How should researchers address contradictions in reported biological or structural data for pyrazine-2-carboxamide derivatives?

- Biological discrepancies : Variability in MIC values may arise from differences in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines .

- Structural inconsistencies : Conflicting space group assignments (e.g., P21/c vs. P-1) require re-evaluation of diffraction data via R-value analysis and Hirshfeld surface validation .

What in silico strategies are effective for predicting the bioactivity of novel pyrazine-2-carboxamide analogs?

- Docking studies : Use tools like AutoDock to simulate binding to targets (e.g., M. tuberculosis CmaA2). Validate with free energy calculations (MM-PBSA) .

- QSAR models : Train on datasets with >50 analogs, using descriptors like topological polar surface area (TPSA) and H-bond donor/acceptor counts .

How do reaction conditions influence the regioselectivity of iodomethane in alkylation reactions involving pyrazine-2-carboxamide?

- Base selection : Use NaH or K₂CO₃ in DMF to promote N-alkylation over O-alkylation. For example, methylating pyrazine-2-carboxamide at the amide nitrogen requires anhydrous conditions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amide group, improving regioselectivity (>80% yield) .

What advanced techniques elucidate supramolecular interactions in pyrazine-2-carboxamide crystals?

- Hydrogen bonding : N—H⋯N and C—H⋯O interactions stabilize 3D networks, as seen in N-(pyridinylmethyl)pyrazine-2-carboxamide dimers .

- π-π stacking : Parallel-displaced interactions between pyrazine rings (inter-centroid distance ~3.6–3.7 Å) contribute to layered architectures .

Tools : Mercury (CCDC) for visualization and CrystalExplorer for energy framework analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.